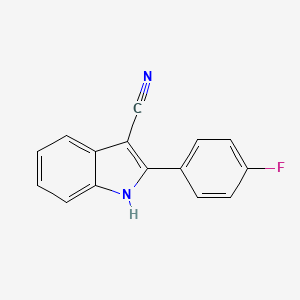
2-(4-fluorophenyl)-1H-indole-3-carbonitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-(4-fluorophenyl)-1H-indole-3-carbonitrile” can be inferred from its name. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Attached to this indole group at the 2-position is a 4-fluorophenyl group and a carbonitrile group .Applications De Recherche Scientifique
Structural Analysis and Chemical Properties
- Crystal Structure and Hirshfeld Surface Analysis : The crystal structures of derivatives of 2-(4-fluorophenyl)-1H-indole-3-carbonitrile have been elucidated, showing twisted and envelope conformations. These structures were optimized using density functional theory (DFT) calculations. Hirshfeld surface analysis was utilized to study intermolecular interactions, highlighting the compound's potential for further modification and application in drug design (Venkateshan et al., 2019).
Biological Activity and Potential Therapeutic Applications
Molecular Docking Studies : The same study also conducted molecular docking studies of these compounds with the enzyme Nicotinamidephosphoribosyltransferase (NAMPT), which is associated with sensitivity to apoptosis in NAMPT-expressing cells and tumorspheres. This suggests a potential application in cancer therapy through targeted molecular interactions (Venkateshan et al., 2019).
Synthesis and Evaluation of Dopamine Receptor Ligands : Another study focused on the synthesis and radiofluorination of derivatives for selective ligands of the dopamine subtype-4 receptor. The in vitro characterization showed significant selectivity and affinity, indicating potential use in developing imaging probes for neurological research (Tietze et al., 2006).
Synthetic Approaches for New Derivatives : Research on synthesizing new series of derivatives attached to the pyrazole scaffold showed potential for creating novel compounds with diverse biological activities. These synthetic methodologies could lead to the development of new pharmaceutical agents (Ali et al., 2016).
Applications in Drug Development and Analysis
Inhibitors of SARS-CoV-2 RdRp : The synthesis and analysis of azafluorene derivatives as inhibitors for the SARS-CoV-2 RdRp (RNA-dependent RNA polymerase) enzyme suggest a direct application in developing treatments for COVID-19. This includes studies on the compound's drug-like behaviors and molecular docking analysis, showing promise for antiviral drug development (Venkateshan et al., 2020).
Antimicrobial Activity of Novel Schiff Bases : The synthesis of novel Schiff bases from derivatives and their evaluated in vitro antimicrobial activity suggest applications in developing new antimicrobial agents. This highlights the compound's utility in creating pharmaceuticals with potential efficacy against various microbial pathogens (Puthran et al., 2019).
Mécanisme D'action
Target of Action
It’s structurally similar to 4-fluorophenylacetonitrile, which undergoes biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19 .
Mode of Action
Based on the structural similarity to 4-fluorophenylacetonitrile, it can be hypothesized that it might interact with its targets through a similar mechanism .
Biochemical Pathways
Related compounds have been shown to impact various biochemical pathways .
Pharmacokinetics
A compound with a similar structure, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline (uk-294,315), exhibits nonlinear oral pharmacokinetics in humans .
Result of Action
Related compounds such as crl-40,940 (also known as flmodafinil, bisfluoromodafinil, and lauflumide) are known to act as a eugeroic as well as a weak dopamine reuptake inhibitor .
Action Environment
A related compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenyl pyridazin-3(2h)-one, has been studied as a carbon steel corrosion inhibitor in an acidic environment .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1H-indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2/c16-11-7-5-10(6-8-11)15-13(9-17)12-3-1-2-4-14(12)18-15/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYXTOSZIDEXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3169832.png)
![5-Bromo-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B3169840.png)
![4-{[Butyl(methyl)amino]methyl}benzoic acid](/img/structure/B3169848.png)
![3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3169855.png)
![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169856.png)
![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B3169865.png)
![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169872.png)
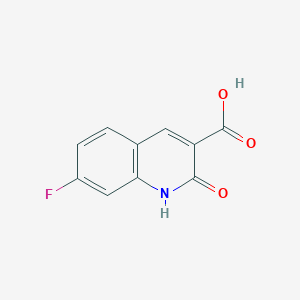
![{[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine](/img/structure/B3169885.png)
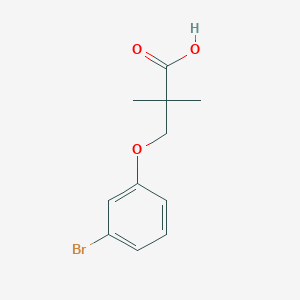
![2-[(4-Methylphenyl)methoxy]naphthalene-1-carbonitrile](/img/structure/B3169897.png)
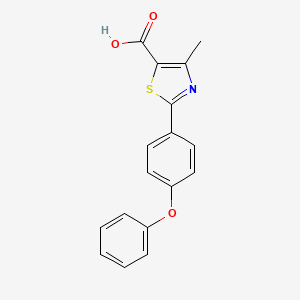
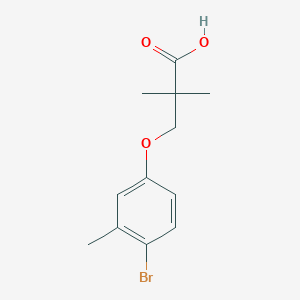
![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid](/img/structure/B3169937.png)